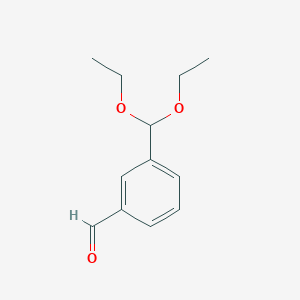

3-(Diethoxymethyl)benzaldehyde

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(diethoxymethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-3-14-12(15-4-2)11-7-5-6-10(8-11)9-13/h5-9,12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNUTVQHYWZPSSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=CC=CC(=C1)C=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584509 | |

| Record name | 3-(Diethoxymethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150990-60-6 | |

| Record name | 3-(Diethoxymethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Diethoxymethyl)benzaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(Diethoxymethyl)benzaldehyde (CAS No. 150990-60-6), a versatile synthetic intermediate. While specific literature on this meta-substituted benzaldehyde derivative is limited, this document synthesizes available data and draws logical parallels from its more extensively studied para-isomer and related acetals to offer field-proven insights for its application in research and development.

Core Molecular Identity and Physicochemical Properties

This compound is an aromatic aldehyde where the aldehyde functional group is protected as a diethyl acetal. This structural feature is central to its utility in multi-step organic synthesis.

Chemical Structure and Identifiers

-

Chemical Name: this compound

-

CAS Number: 150990-60-6[1]

-

Molecular Formula: C₁₂H₁₆O₃[1]

-

Molecular Weight: 208.25 g/mol [1]

-

SMILES: CCOC(OCC)c1cccc(C=O)c1[1]

-

InChI Key: ZNUTVQHYWZPSSR-UHFFFAOYSA-N[1]

Physicochemical Data

A summary of the key physical and chemical properties is presented in Table 1. This data is crucial for experimental design, particularly for reaction setup and purification procedures.

| Property | Value | Source(s) |

| Physical State | Liquid | [1] |

| Boiling Point | 160 °C at 35 mmHg | [1] |

| Density | 1.024 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.5050 | [1] |

| Flash Point | 68 °C (154.4 °F) - closed cup | [1] |

The Diethyl Acetal as a Strategic Protecting Group

The primary strategic importance of this compound in synthesis lies in the diethyl acetal functional group. Acetalization of an aldehyde is a common tactic to prevent it from undergoing reactions under conditions where other parts of the molecule need to be modified.

The diethoxymethyl group is stable under neutral or basic conditions, allowing for a wide range of synthetic transformations on the aromatic ring or other substituents. The aldehyde can be readily deprotected under acidic conditions to regenerate the reactive carbonyl group for subsequent reactions. This controlled reactivity is a cornerstone of efficient organic synthesis, particularly in the construction of complex molecules like active pharmaceutical ingredients (APIs).[2]

Sources

physical and chemical properties of 3-(Diethoxymethyl)benzaldehyde

An In-depth Technical Guide to 3-(Diethoxymethyl)benzaldehyde for Advanced Research

Introduction: A Versatile Bifunctional Building Block

This compound, with CAS Number 150990-60-6, is an aromatic aldehyde of significant interest to the scientific community, particularly in the fields of organic synthesis, medicinal chemistry, and materials science.[1] Its utility stems from a unique bifunctional architecture: a reactive aldehyde group and a stable diethyl acetal. This acetal acts as a protecting group for a second potential aldehyde, allowing for selective chemical transformations on other parts of the molecule. This guide provides a comprehensive overview of its core physical and chemical properties, reactivity, synthesis, and applications, tailored for researchers and drug development professionals.

Molecular Structure and Identification

The fundamental identity of this compound is defined by its molecular structure, which features a benzene ring substituted at the meta-position with both an aldehyde (-CHO) group and a diethoxymethyl [-CH(OCH₂CH₃)₂] group.

Caption: Molecular Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 150990-60-6 | [1] |

| Molecular Formula | C₁₂H₁₆O₃ | [1] |

| Molecular Weight | 208.25 g/mol | [1] |

| InChI Key | ZNUTVQHYWZPSSR-UHFFFAOYSA-N | |

| SMILES | CCOC(OCC)c1cccc(C=O)c1 |

| MDL Number | MFCD05865199 | |

Physicochemical Properties

The physical characteristics of this compound define its handling, storage, and application requirements. It is a combustible liquid that requires appropriate safety measures.

Table 2: Summary of Physical Properties

| Property | Value | Conditions | Source |

|---|---|---|---|

| Appearance | Liquid | Ambient | [2] |

| Boiling Point | 160 °C | 35 mmHg | [3][4] |

| Density | 1.024 g/mL | 25 °C | [4] |

| Refractive Index (n20/D) | 1.5050 | 20 °C | [4] |

| Flash Point | 68 °C (154.4 °F) | Closed Cup |

| Solubility | Soluble in organic solvents; limited solubility in water. | Inferred |[5] |

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the differential reactivity of its two core functional groups.

The Diethyl Acetal: A Stable Aldehyde Protecting Group

The diethoxymethyl group is a diethyl acetal, which serves as a robust protecting group for a benzaldehyde moiety. Acetal protecting groups are crucial in multi-step synthesis as they are stable under conditions that would typically transform a free aldehyde, such as nucleophilic attack, reduction, or basic conditions.[6] This stability allows chemists to perform reactions on the free aldehyde group at the 1-position or other parts of the molecule without affecting the protected aldehyde at the 3-position. The acetal can be readily deprotected (hydrolyzed) back to the aldehyde under acidic aqueous conditions, unmasking the functionality for subsequent reactions.

Caption: Generalized workflow for the synthesis of this compound.

Safety and Handling

Proper handling of this compound is essential for laboratory safety. The following information is derived from safety data sheets (SDS).

-

Hazards: It is classified as a combustible liquid. It can cause skin and serious eye irritation and may cause respiratory irritation. [7]There are also concerns about its potential to damage fertility or the unborn child. [7]It is toxic to aquatic life with long-lasting effects. [7]* Personal Protective Equipment (PPE): Wear protective gloves, safety glasses or eyeshields, and appropriate clothing. [7]If inhalation is possible, use a multi-purpose combination respirator cartridge. * Handling: Work in a well-ventilated area or under a chemical fume hood. [7][8]Keep away from heat, sparks, open flames, and hot surfaces. [7]Avoid breathing vapors or mists. [7]* Storage: Store in a tightly closed container in a well-ventilated place. [7][9]It may be stored under nitrogen to prevent oxidation. [7]The designated storage class is 10 for combustible liquids. * First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [7] * Skin: Wash with plenty of soap and water. [7] * Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell. [7]

-

Conclusion

This compound is a highly valuable and versatile intermediate for the discerning research scientist. Its key feature—the stable acetal protecting group meta to a reactive aldehyde—provides a strategic advantage in the design of complex synthetic routes. Understanding its physicochemical properties, reactivity profile, and handling requirements allows for its effective and safe utilization in the development of novel pharmaceuticals, agrochemicals, and advanced materials.

References

-

PubChem, National Center for Biotechnology Information. 4-(Diethoxymethyl)benzaldehyde. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 4-(Diethoxymethyl)benzaldehyde: A Key Building Block for Specialty Chemical Synthesis. [Link]

-

The Good Scents Company. benzaldehyde diethyl acetal. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0006115). [Link]

-

Loba Chemie. BENZALDEHYDE AR Safety Data Sheet. [Link]

-

PrepChem.com. Synthesis of 4-(Diethoxymethyl)benzyl Alcohol. [Link]

-

NIST WebBook. 3,5-Dimethoxybenzaldehyde. [Link]

-

NIST WebBook. 3,4-Diethoxybenzaldehyde Mass Spectrum. [Link]

-

PubChem, National Center for Biotechnology Information. 3-Methoxybenzaldehyde. [Link]

-

PubChem, National Center for Biotechnology Information. 3-(Methoxymethyl)benzaldehyde. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

NIST WebBook. 3,4-Diethoxybenzaldehyde IR Spectrum. [Link]

-

NIST WebBook. Benzaldehyde, 3,4-dimethoxy-. [Link]

-

PubChem, National Center for Biotechnology Information. 3-Ethoxybenzaldehyde. [Link]

- Google Patents. CN101570473B - Method for synthesizing 3-methoxybenzaldehyde.

-

Asmee Chemicals Private Limited. 3 Methoxybenzaldehyde Manufacturer Exporter Supplier. [Link]

- Google Patents. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.

-

Organic Syntheses. m-AMINOBENZALDEHYDE DIMETHYLACETAL. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 4-(Diethoxymethyl)benzaldehyde 97 81172-89-6 [sigmaaldrich.com]

- 3. This compound [chemicalbook.com]

- 4. This compound [chemicalbook.com]

- 5. CAS 774-48-1: (Diethoxymethyl)benzene | CymitQuimica [cymitquimica.com]

- 6. nbinno.com [nbinno.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. lobachemie.com [lobachemie.com]

An In-Depth Technical Guide to 3-(Diethoxymethyl)benzaldehyde: A Versatile Intermediate in Complex Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(Diethoxymethyl)benzaldehyde, a key building block in synthetic organic chemistry. We will delve into its molecular structure, physicochemical properties, and critical role as a protected aldehyde, offering field-proven insights into its synthesis and application, particularly within the pharmaceutical and life sciences sectors.

Core Molecular Attributes of this compound

This compound is an aromatic aldehyde where the formyl group at the meta-position is protected as a diethyl acetal. This structural feature is central to its utility, rendering the otherwise reactive aldehyde group inert to a variety of reaction conditions.

Molecular Structure and Weight

The chemical structure of this compound is characterized by a benzene ring substituted with a diethoxymethyl group at the third position and a formyl (aldehyde) group.

Molecular Formula: C₁₂H₁₆O₃[1]

Molecular Weight: 208.25 g/mol [1]

SMILES String: CCOC(OCC)c1cccc(C=O)c1[2]

The presence of the diethyl acetal functionality is the cornerstone of this molecule's application in multi-step synthesis. Acetal groups are stable under basic and nucleophilic conditions, allowing for chemical transformations on other parts of the molecule without affecting the aldehyde.[3][4][5][6] This protection can be reversed under acidic conditions to regenerate the aldehyde for subsequent reactions.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, reaction setup, and purification.

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | Inferred from related compounds |

| Boiling Point | 160 °C at 35 mmHg | [2] |

| Density | 1.024 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.5050 | [2] |

The Diethyl Acetal as a Strategic Protecting Group

In the landscape of complex organic synthesis, particularly in drug discovery, the selective transformation of a multifunctional molecule is a paramount challenge. The diethoxymethyl group in this compound serves as an effective protecting group for the aldehyde functionality.

The Causality Behind Acetal Protection

Aldehydes are highly reactive electrophiles, susceptible to oxidation, reduction, and nucleophilic attack. In a multi-step synthesis, it is often necessary to perform reactions that would otherwise be incompatible with a free aldehyde. The conversion of the aldehyde to a diethyl acetal temporarily masks its reactivity.

Start [label="Multifunctional Molecule\n(with Aldehyde)"]; Protected [label="Protection Step:\nthis compound"]; Reaction [label="Reaction on\nOther Functional Groups"]; Deprotection [label="Deprotection Step"]; Final [label="Final Product with\nRegenerated Aldehyde"];

Start -> Protected [label=" Introduce Acetal"]; Protected -> Reaction [label=" Stable to various reagents"]; Reaction -> Deprotection [label=" Acidic Hydrolysis"]; Deprotection -> Final; }

Caption: General workflow of an acetal protecting group strategy.

The stability of the acetal under basic, organometallic, and reducing conditions allows for a broad range of subsequent chemical modifications on the aromatic ring or other substituents.

A Self-Validating System: Deprotection

The utility of a protecting group is contingent on its efficient removal to unmask the original functionality. The diethyl acetal in this compound can be readily hydrolyzed back to the aldehyde under mild acidic conditions, typically using aqueous acid. This straightforward deprotection step validates the choice of the acetal as a reliable and reversible protective moiety.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the acid-catalyzed reaction of 3-formylbenzaldehyde with an excess of ethanol or triethyl orthoformate.

Experimental Protocol: Acetal Formation

Objective: To protect the aldehyde group of 3-formylbenzaldehyde as a diethyl acetal.

Materials:

-

3-Formylbenzaldehyde

-

Ethanol (anhydrous)

-

Triethyl orthoformate

-

Anhydrous acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a solution of 3-formylbenzaldehyde in the chosen anhydrous solvent, add a stoichiometric excess of triethyl orthoformate and a catalytic amount of the acid catalyst.

-

The reaction mixture is stirred at room temperature or gently heated, and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction is quenched by the addition of a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

The organic layer is separated, washed with water and brine, and then dried over anhydrous magnesium sulfate or sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product can be purified by vacuum distillation to yield pure this compound.

Start [label="3-Formylbenzaldehyde\n+ Triethyl Orthoformate"]; Reaction [label="Acid Catalyst\n(e.g., p-TSA)"]; Workup [label="Aqueous Workup\n(NaHCO3, Brine)"]; Purification [label="Vacuum Distillation"]; Product [label="this compound", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; }

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The identity and purity of this compound are confirmed through standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the aldehydic proton, the methine proton of the acetal, and the methylene and methyl protons of the two ethoxy groups. The integration of these signals will correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the aldehyde, the acetal carbon, the aromatic carbons, and the carbons of the ethoxy groups. The chemical shift of the carbonyl carbon is typically in the range of 190-200 ppm.[7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following key absorptions:

-

A strong, sharp peak around 1700 cm⁻¹ corresponding to the C=O stretch of the aldehyde.[8]

-

C-H stretching vibrations of the aromatic ring and the aldehyde group just above and below 3000 cm⁻¹, respectively.[8]

-

C-O stretching vibrations of the acetal group, typically in the region of 1000-1200 cm⁻¹.

Applications in Drug Development and Medicinal Chemistry

The utility of this compound lies in its ability to serve as a versatile intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The meta-substitution pattern offers a unique structural motif for drug design. While specific applications of the 3-isomer are less documented in readily available literature compared to its 4-isomer counterpart, the principles of its use remain the same. The protected aldehyde allows for transformations such as:

-

Cross-coupling reactions: Suzuki, Heck, and other palladium-catalyzed cross-coupling reactions can be performed on the aromatic ring (if further functionalized with a halide) without interference from the aldehyde.

-

Directed ortho-metalation: The acetal group can potentially direct lithiation to the ortho positions, allowing for further functionalization of the aromatic ring.

-

Introduction of other functional groups: The aromatic ring can be nitrated, halogenated, or subjected to other electrophilic aromatic substitution reactions, with the aldehyde group safely protected.

Once the desired molecular framework is constructed, the deprotection of the acetal reveals the aldehyde, which can then be used for further derivatization, such as reductive amination to form amines, Wittig reactions to form alkenes, or oxidation to form a carboxylic acid. Although often perceived as potentially unstable, acetals can be incorporated into orally bioavailable drugs with careful molecular design.

Conclusion

This compound is a valuable synthetic intermediate that provides a strategic solution for the protection of an aldehyde functionality in a meta-substituted aromatic system. Its straightforward synthesis, stability under a range of reaction conditions, and facile deprotection make it an important tool for researchers and scientists in the field of organic synthesis and drug development. A thorough understanding of its properties and reactivity allows for its effective incorporation into complex synthetic routes, ultimately enabling the efficient construction of novel and medicinally relevant molecules.

References

-

Acetal As A Protective Group in Organic Synthesis. (n.d.). Scribd. Retrieved January 14, 2026, from [Link]

-

Acetal Protecting Group Explained. (2022, July 22). Pearson+. Retrieved January 14, 2026, from [Link]

-

Acetals as Protecting Groups for Aldehydes and Ketones. (n.d.). Chemistry Steps. Retrieved January 14, 2026, from [Link]

-

Acetals as protecting groups and thioacetals. (n.d.). Khan Academy. Retrieved January 14, 2026, from [Link]

-

4-(Diethoxymethyl)benzaldehyde: A Key Building Block for Specialty Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 14, 2026, from [Link]

-

The Role of 4-(Diethoxymethyl)benzaldehyde in Pharmaceutical Intermediate Production. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 14, 2026, from [Link]

-

Meanwell, N. A. (2021). Geminal Diheteroatomic Motifs: Some Applications of Acetals, Ketals, and Their Sulfur and Nitrogen Homologues in Medicinal Chemistry and Drug Design. Journal of Medicinal Chemistry, 64(14), 9835–9893. [Link]

-

13C NMR spectrum of benzaldehyde. (n.d.). Doc Brown's Chemistry. Retrieved January 14, 2026, from [Link]

-

Infrared spectrum of benzaldehyde. (n.d.). Doc Brown's Chemistry. Retrieved January 14, 2026, from [Link]

-

PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024). Neliti. Retrieved January 14, 2026, from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound 97 150990-60-6 [sigmaaldrich.com]

- 3. scribd.com [scribd.com]

- 4. Acetal Protecting Group Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 5. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 6. Khan Academy [khanacademy.org]

- 7. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. nmr.oxinst.com [nmr.oxinst.com]

A Technical Guide to the Solubility of 3-(Diethoxymethyl)benzaldehyde in Organic Solvents

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 3-(Diethoxymethyl)benzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, predictive assessments in a range of organic solvents, and detailed, field-proven methodologies for empirical determination.

Introduction to this compound

This compound, with a molecular formula of C₁₂H₁₆O₃ and a molecular weight of 208.25 g/mol , is an aromatic aldehyde containing a diethyl acetal functional group.[1][2] Its structure, featuring both a polar aldehyde group and a less polar acetal and benzene ring, suggests a nuanced solubility profile across various organic solvents. Understanding this profile is critical for its application in organic synthesis, formulation, and other areas of chemical research.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 150990-60-6 | [1][2] |

| Molecular Formula | C₁₂H₁₆O₃ | [1][2] |

| Molecular Weight | 208.25 g/mol | [1][2] |

| Density | 1.024 g/mL at 25 °C | [1] |

| Boiling Point | 160 °C at 35 mmHg | [1] |

| Refractive Index | n20/D 1.5050 | [1] |

| Form | Liquid |

Theoretical Principles and Solubility Prediction

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[3][4] The structure of this compound contains several key features that influence its solubility:

-

Aromatic Ring: The benzene ring is nonpolar and hydrophobic, favoring solubility in nonpolar solvents.

-

Aldehyde Group (-CHO): The carbonyl group is polar, capable of dipole-dipole interactions and acting as a hydrogen bond acceptor. This contributes to solubility in polar solvents.

-

Diethyl Acetal Group [-CH(OCH₂CH₃)₂]: This group possesses ether linkages, which can act as hydrogen bond acceptors, and ethyl chains that contribute to nonpolar character.

Based on these structural characteristics, a qualitative prediction of solubility in common organic solvents can be made.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent | Polarity | Predicted Solubility | Rationale |

| Hexane | Nonpolar | High | The nonpolar aromatic ring and ethyl groups will interact favorably with the nonpolar solvent. |

| Toluene | Nonpolar | High | Similar to hexane, the aromatic nature of toluene will facilitate dissolution. |

| Diethyl Ether | Slightly Polar | High | The ether linkages in both the solute and solvent will promote miscibility. |

| Chloroform | Polar aprotic | High | The polarity of chloroform can interact with the aldehyde and acetal groups. A structurally similar compound, benzaldehyde diethyl acetal, is soluble in oils.[1][5] |

| Acetone | Polar aprotic | High | The polar carbonyl group of acetone will interact well with the polar functionalities of the solute. |

| Ethyl Acetate | Polar aprotic | High | The ester group provides polarity that can solvate the aldehyde and acetal groups. |

| Ethanol | Polar protic | High | The hydroxyl group of ethanol can act as a hydrogen bond donor to the oxygen atoms in the aldehyde and acetal groups. Benzaldehyde diethyl acetal is soluble in alcohol.[1][5] |

| Methanol | Polar protic | Moderate to High | Similar to ethanol, but its higher polarity may slightly reduce its affinity for the nonpolar parts of the molecule. |

| Acetonitrile | Polar aprotic | Moderate | While polar, the nature of acetonitrile's polarity may be less effective at solvating the entire molecule compared to other polar aprotic solvents. |

| Water | Polar protic | Low | The large nonpolar surface area of the benzene ring and ethyl groups will likely lead to poor solubility in water.[6] |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines the equilibrium shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for concentration analysis. This method is a robust and widely accepted technique for generating accurate solubility data.[7]

Materials and Equipment

-

This compound

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

HPLC column suitable for aromatic aldehydes (e.g., C18)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for experimental solubility determination.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solute at the end of the equilibration period is crucial to ensure saturation.[7]

-

Accurately add a known volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours. It is advisable to conduct preliminary studies to determine the time required to reach a stable concentration.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials to facilitate the separation of the undissolved solute from the saturated solution.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any microscopic undissolved particles.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Inject the standard solutions into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the diluted sample solution and record the peak area.

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Solvent Selection Workflow

The choice of an appropriate solvent is a critical decision in many chemical processes. The following decision tree, presented as a DOT graph, provides a logical workflow for selecting a suitable solvent for this compound based on the intended application.

Caption: Logical workflow for solvent selection.

Safety and Handling

This compound is a combustible liquid.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

References

-

This compound 97 150990-60-6 - Sigma-Aldrich.

-

BENZALDEHYDE DIETHYL ACETAL CAS#: 774-48-1 - ChemicalBook.

-

How to determine the solubility of a substance in an organic solvent ? | ResearchGate.

-

A Technical Guide to the Determination of Organic Solvent Solubility for [1,1'-Biphenyl]-2,2',3,3'-tetrol - Benchchem.

-

This compound | CAS 150990-60-6 | SCBT - Santa Cruz Biotechnology.

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube.

-

Solubility of Organic Compounds.

-

Procedure For Determining Solubility of Organic Compounds | PDF - Scribd.

-

Practical Approach for the Identification of Functional Groups in Organic Compounds - Progress in Chemical and Biochemical Research.

-

Benzaldehyde - Solubility of Things.

-

14.10: Properties of Aldehydes and Ketones - Chemistry LibreTexts.

-

24.3 Physical Properties of Aldehydes and Ketones - eCampusOntario Pressbooks.

-

Aldehyde - Organic, Reactivity, Carboxylic Acids - Britannica.

-

HPLC method development and validation for determination of formaldehyde and acetaldehyde traces in drug substance.

-

Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives - ResearchGate.

-

Direct Spectrophotometric Assay for Benzaldehyde Lyase Activity - PMC - NIH.

-

The UV/Vis spectrum of 10−2 M, benzaldehyde compound 1 in a mixture of... - ResearchGate.

-

A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes.

-

(Diethoxymethyl)benzene - CymitQuimica.

Sources

- 1. BENZALDEHYDE DIETHYL ACETAL CAS#: 774-48-1 [m.chemicalbook.com]

- 2. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. BENZALDEHYDE DIETHYL ACETAL | 774-48-1 [chemicalbook.com]

- 6. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to the Spectroscopic Data of 3-(Diethoxymethyl)benzaldehyde

This guide provides a detailed analysis of the expected spectroscopic data for 3-(Diethoxymethyl)benzaldehyde, a key aromatic aldehyde derivative. As a compound with both an aldehyde and a protected aldehyde (acetal) functional group within the same molecule, its characterization is crucial for researchers in synthetic chemistry, drug development, and materials science. This document will delve into the theoretical underpinnings and practical interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While direct experimental spectra for this specific molecule are not widely published, this guide will synthesize data from analogous compounds to provide a robust predictive analysis, offering valuable insights for its identification and purification.

Molecular Structure and Functional Groups

This compound possesses a unique combination of functional groups that dictate its spectroscopic signature. The presence of a benzaldehyde moiety at position 3 of a diethoxymethyl-substituted benzene ring gives rise to distinct signals that can be unambiguously assigned.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a wealth of information.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of different proton environments, their electronic environments, and their connectivity through spin-spin coupling.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~7.9-8.1 | Multiplet | 2H | Aromatic protons (ortho to -CHO) |

| ~7.5-7.7 | Multiplet | 2H | Aromatic protons (meta to -CHO) |

| ~5.6 | Singlet | 1H | Acetal proton (-CH(OEt)₂) |

| ~3.6 | Quartet | 4H | Methylene protons (-OCH₂CH₃) |

| ~1.2 | Triplet | 6H | Methyl protons (-OCH₂CH₃) |

Causality Behind Predicted Chemical Shifts:

-

Aldehyde Proton (~10.0 ppm): The proton of the aldehyde group is highly deshielded due to the strong electron-withdrawing nature of the carbonyl oxygen, resulting in a characteristic downfield chemical shift.[1]

-

Aromatic Protons (~7.5-8.1 ppm): The aromatic protons will appear in the typical aromatic region. The protons ortho to the electron-withdrawing aldehyde group will be the most deshielded. The complex splitting patterns will arise from ortho, meta, and para couplings.

-

Acetal Proton (~5.6 ppm): The single proton of the diethoxymethyl group is attached to a carbon bonded to two oxygen atoms, leading to a significant downfield shift compared to a standard alkyl proton. Its singlet nature is due to the absence of adjacent protons.

-

Ethyl Group Protons (~3.6 and ~1.2 ppm): The methylene protons of the ethoxy groups are deshielded by the adjacent oxygen atom, appearing as a quartet due to coupling with the three methyl protons. The methyl protons appear as a triplet, further upfield, due to coupling with the two methylene protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Fourier transform the free induction decay (FID) to obtain the spectrum. Phase and baseline correct the spectrum. Integrate the signals and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Logical Relationship of Protons in this compound

Caption: Connectivity of proton environments in this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | Aldehyde Carbonyl (C=O) |

| ~137 | Aromatic Carbon (C-CHO) |

| ~136 | Aromatic Carbon (C-CH(OEt)₂) |

| ~129-135 | Aromatic Carbons (CH) |

| ~102 | Acetal Carbon (-CH(OEt)₂) |

| ~62 | Methylene Carbon (-OCH₂) |

| ~15 | Methyl Carbon (-CH₃) |

Causality Behind Predicted Chemical Shifts:

-

Carbonyl Carbon (~192 ppm): Similar to the aldehyde proton, the carbonyl carbon is significantly deshielded and appears far downfield.[2]

-

Aromatic Carbons (~129-137 ppm): The aromatic carbons will resonate in the typical range of 120-140 ppm. The carbons attached to the substituents (ipso-carbons) will have distinct chemical shifts influenced by the electronic nature of the substituent.

-

Acetal Carbon (~102 ppm): The carbon of the diethoxymethyl group is bonded to two electronegative oxygen atoms, causing a substantial downfield shift.

-

Ethyl Group Carbons (~62 and ~15 ppm): The methylene carbon is deshielded by the directly attached oxygen, while the methyl carbon is in a more typical aliphatic region.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.5-0.7 mL of deuterated solvent) due to the lower natural abundance of ¹³C.

-

Instrument Setup: Tune and shim the instrument for ¹³C observation.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will result in each unique carbon appearing as a singlet. A larger number of scans is typically required compared to ¹H NMR.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, and baseline correction).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3050-3100 | Medium | C-H stretch | Aromatic |

| ~2900-3000 | Medium | C-H stretch | Aliphatic |

| ~2720, ~2820 | Weak | C-H stretch (Fermi doublet) | Aldehyde |

| ~1700 | Strong, sharp | C=O stretch | Aldehyde |

| ~1600, ~1475 | Medium-Weak | C=C stretch | Aromatic Ring |

| ~1050-1150 | Strong | C-O stretch | Acetal/Ether |

Causality Behind Key IR Absorptions:

-

C=O Stretch (~1700 cm⁻¹): The strong, sharp absorption around 1700 cm⁻¹ is a hallmark of the carbonyl group in an aldehyde.[3] Conjugation with the aromatic ring slightly lowers this frequency compared to an aliphatic aldehyde.

-

Aldehyde C-H Stretch (~2720, ~2820 cm⁻¹): The presence of two weak bands in this region, known as a Fermi doublet, is characteristic of the C-H bond of an aldehyde group and is a highly diagnostic feature.[3]

-

C-O Stretch (~1050-1150 cm⁻¹): The strong absorptions in this region are due to the C-O single bond stretching vibrations of the diethoxymethyl (acetal) group.

Experimental Protocol: IR Spectroscopy (ATR)

-

Sample Preparation: Place a small drop of the neat liquid sample of this compound directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Acquire the IR spectrum of the sample.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic characterization of a chemical compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Interpretation |

| 208 | Molecular Ion (M⁺) |

| 163 | [M - OCH₂CH₃]⁺ |

| 135 | [M - OCH₂CH₃ - CO]⁺ or [M - CH(OCH₂CH₃)₂]⁺ |

| 105 | [C₆H₄CHO]⁺ |

| 77 | [C₆H₅]⁺ |

Causality Behind Fragmentation:

-

Molecular Ion (m/z 208): The peak corresponding to the intact molecule with one electron removed will confirm the molecular weight of 208.25 g/mol .[4]

-

Loss of an Ethoxy Group (m/z 163): A common fragmentation pathway for acetals is the loss of an alkoxy group, leading to a stable oxonium ion.

-

Further Fragmentation: Subsequent losses of carbon monoxide from the aldehyde or the entire diethoxymethyl group can lead to the other observed fragments. The benzoyl cation (m/z 105) and the phenyl cation (m/z 77) are common fragments for benzaldehyde derivatives.[5]

Experimental Protocol: Mass Spectrometry (GC-MS with EI)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Instrument Setup: The sample is injected into a Gas Chromatograph (GC) to separate it from any impurities. The outlet of the GC is coupled to the Mass Spectrometer.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer and is bombarded with high-energy electrons (typically 70 eV) to cause ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Conclusion

The comprehensive spectroscopic analysis of this compound, as predicted from the well-established principles of NMR, IR, and MS, provides a clear and detailed picture of its molecular structure. The characteristic signals of the aldehyde, the diethoxymethyl acetal, and the substituted aromatic ring are all expected to be clearly identifiable. This guide serves as a valuable resource for researchers working with this compound, enabling them to confidently interpret their experimental data, confirm the identity and purity of their material, and make informed decisions in their research and development endeavors.

References

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89908, 3-Ethoxybenzaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). Selected portion of the 1 H NMR spectra of benzaldehyde-glycerol... Retrieved from [Link]

-

Collard, D. M., Jones, A. G., & Kriegel, R. M. (1992). Synthesis and Spectroscopic Analysis of a Cyclic Acetal: A Dehydration Performed in Aqueous Solution. Journal of Chemical Education, 69(11), 935. [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzaldehyde. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Heterogeneous Acetalization of Benzaldehyde over Lanthanide Oxalate Metal–Organic Frameworks. ACS Omega, 9(25), 27699–27709. [Link]

-

ResearchGate. (2012). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed Mechanism for acetalization of benzaldehyde with ethylene glycol. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 3,4-dimethoxy-. Retrieved from [Link]

-

Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, 4-methoxybenzaldehyde diethyl acetal, CAS Registry Number 2403-58-9. Food and Chemical Toxicology, 182, 114141. [Link]

- Google Patents. (n.d.). US2621214A - Benzaldehyde acetals and process.

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]

-

Oxford Instruments Magnetic Resonance. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of 3-hydroxybenzaldehyde (top) and T8 (bottom). Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11569, 3-Methoxybenzaldehyde. Retrieved from [Link]

-

Supporting Information. (n.d.). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 3,4-dimethoxy-. Retrieved from [Link]

Sources

- 1. nmr.oxinst.com [nmr.oxinst.com]

- 2. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. scbt.com [scbt.com]

- 5. Heterogeneous Acetalization of Benzaldehyde over Lanthanide Oxalate Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-(Diethoxymethyl)benzaldehyde from 3-formylbenzaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(Diethoxymethyl)benzaldehyde from 3-formylbenzaldehyde. The core of this transformation is the acid-catalyzed protection of an aromatic aldehyde as a diethyl acetal. This process is a fundamental technique in multi-step organic synthesis, enabling chemists to mask the reactivity of a carbonyl group while performing chemical modifications on other parts of a molecule. This document delves into the underlying reaction mechanism, provides a detailed experimental protocol, discusses catalytic strategies and optimization, and outlines methods for product characterization and purification. The content is tailored for researchers, scientists, and professionals in drug development who require a robust and well-understood method for aldehyde protection.

Introduction: The Strategic Role of Acetal Protection

In the intricate landscape of organic synthesis, particularly in the development of complex molecules like active pharmaceutical ingredients, the strategic use of protecting groups is indispensable. Functional groups often exhibit conflicting reactivities, necessitating a "masking" strategy to prevent unwanted side reactions. Aldehydes, being highly electrophilic, are susceptible to attack by a wide range of nucleophiles and are sensitive to both oxidizing and reducing agents.

Acetal formation is a premier strategy for the protection of aldehydes and ketones.[1][2] Acetals are geminal-diether derivatives formed by the reaction of a carbonyl compound with two equivalents of an alcohol.[3][4] They are valued for their stability under neutral, basic, and nucleophilic conditions, as well as in the presence of many oxidizing and reducing agents.[2][5] This stability allows for a broad scope of chemical transformations elsewhere in the molecule.[1][6] Critically, the protection is reversible; the acetal can be readily hydrolyzed back to the original aldehyde under aqueous acidic conditions, making it an ideal temporary shield.[3][6][7]

The conversion of 3-formylbenzaldehyde to this compound serves as a classic example of this strategy. By protecting the aldehyde group, the aromatic ring or other potential substituents can be modified without interference from the highly reactive formyl group.

The Mechanism of Acid-Catalyzed Acetal Formation

The formation of an acetal from an aldehyde and an alcohol is an equilibrium process that requires an acid catalyst.[3][8] The mechanism proceeds through a hemiacetal intermediate and involves a series of protonation and nucleophilic attack steps.[3][4][7][9]

Step-by-Step Mechanism:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of 3-formylbenzaldehyde, significantly increasing the electrophilicity of the carbonyl carbon.[8][9]

-

Nucleophilic Attack by Ethanol: A molecule of ethanol, acting as a weak nucleophile, attacks the activated carbonyl carbon.[3][9]

-

Deprotonation: A base (such as another molecule of ethanol) removes a proton from the oxonium ion, yielding a neutral hemiacetal intermediate.[3]

-

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).[3][9]

-

Elimination of Water: The lone pair of electrons on the adjacent ether oxygen assists in the departure of a water molecule, forming a resonance-stabilized oxonium ion.[4][9]

-

Second Nucleophilic Attack: A second molecule of ethanol attacks the electrophilic carbon of the oxonium ion.[3][9]

-

Final Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the stable diethyl acetal product, this compound.[3]

To drive the reaction equilibrium towards the acetal product, the water generated during the reaction must be removed. This is typically achieved either by using a dehydrating agent or by azeotropic distillation with a Dean-Stark apparatus.[2][3]

Caption: Figure 1. Acid-catalyzed mechanism for acetal formation.

Experimental Protocol: Synthesis of this compound

This section provides a field-proven, step-by-step methodology for the synthesis. The use of triethyl orthoformate is highlighted as it serves as both a reactant (a source of ethoxy groups) and a dehydrating agent, reacting with the byproduct water to form ethyl formate and ethanol, thus driving the reaction to completion.[2][5][10]

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Density (g/mL) |

| 3-Formylbenzaldehyde | C₈H₆O₂ | 134.13 | 10.0 g | 0.0745 | 1.16 |

| Triethyl Orthoformate | C₇H₁₆O₃ | 148.20 | 22.1 g (25 mL) | 0.149 | 0.891 |

| Ethanol (Anhydrous) | C₂H₅OH | 46.07 | 50 mL | - | 0.789 |

| p-Toluenesulfonic Acid | C₇H₈O₃S·H₂O | 190.22 | 140 mg | 0.00074 | - |

| Sodium Bicarbonate (Sat. Soln.) | NaHCO₃ | 84.01 | ~30 mL | - | - |

| Brine (Sat. NaCl Soln.) | NaCl | 58.44 | ~30 mL | - | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~100 mL | - | 0.713 |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - | - |

Experimental Workflow

Caption: Figure 2. Experimental workflow for the synthesis.

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-formylbenzaldehyde (10.0 g, 0.0745 mol).

-

Addition of Reagents: Add anhydrous ethanol (50 mL), followed by triethyl orthoformate (25 mL, 0.149 mol). Stir the mixture until the aldehyde is fully dissolved.

-

Catalyst Addition: Add the acid catalyst, p-toluenesulfonic acid monohydrate (140 mg, 0.74 mmol).

-

Reaction: Heat the reaction mixture to a gentle reflux (oil bath temperature of approximately 85-90 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up - Quenching: Once the reaction is complete, cool the flask to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 100 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Work-up - Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Work-up - Washing: Wash the combined organic layers with brine (1 x 30 mL) to remove residual water and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

-

Purification: Purify the resulting crude oil by vacuum distillation to obtain pure this compound.

Catalysis and Reaction Optimization

The choice of catalyst is crucial for efficient acetalization. While traditional mineral acids (H₂SO₄, HCl) are effective, they can sometimes be too harsh for sensitive substrates.[11][12]

-

Brønsted Acids: p-Toluenesulfonic acid (p-TSA) is a widely used catalyst due to its solid nature, ease of handling, and effectiveness.[6]

-

Lewis Acids: Lewis acids such as BF₃·OEt₂, ZnCl₂, and various metal triflates (e.g., Er(OTf)₃) can also catalyze the reaction, sometimes under milder conditions.[5][13]

-

Heterogeneous Catalysts: Solid acid catalysts like Amberlyst-15 or perchloric acid adsorbed on silica gel offer the advantage of easy removal by filtration, simplifying the work-up procedure.[5][14]

The key to achieving a high yield is the effective removal of water to shift the equilibrium to the product side.[3] While this protocol utilizes triethyl orthoformate as a chemical dehydrating agent, an alternative setup involves using a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water.[2][15]

Characterization of the Final Product

The identity and purity of the synthesized this compound can be confirmed through physical and spectroscopic analysis.

Physical Properties

| Property | Value |

| CAS Number | 150990-60-6[16] |

| Molecular Formula | C₁₂H₁₆O₃[16] |

| Molecular Weight | 208.25 g/mol [16] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 160 °C at 35 mmHg |

| Density | 1.024 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.5050 |

Spectroscopic Data

-

¹H NMR (Proton NMR): The spectrum should confirm the presence of all expected protons. Key signals include:

-

A triplet for the methyl protons (-OCH₂CH ₃) around δ 1.2 ppm.

-

A quartet for the methylene protons (-OCH ₂CH₃) around δ 3.5-3.6 ppm.

-

A singlet for the acetal proton (-CH (OEt)₂) around δ 5.5 ppm.

-

Multiplets for the aromatic protons in the region of δ 7.4-7.8 ppm.

-

A singlet for the remaining aldehyde proton (-CH O) around δ 10.0 ppm.

-

-

¹³C NMR (Carbon NMR): The spectrum should show the correct number of carbon signals, with the acetal carbon appearing around 101-103 ppm and the aldehyde carbonyl carbon around 192 ppm.

-

IR (Infrared) Spectroscopy: The IR spectrum should show the disappearance of the broad O-H stretch (if any hemiacetal is present) and the appearance of strong C-O ether stretches around 1050-1150 cm⁻¹. The characteristic aldehyde C=O stretch from the starting material (around 1700 cm⁻¹) should still be present in the final product structure.

Safety and Handling

-

3-Formylbenzaldehyde: May cause skin and eye irritation. Handle with gloves and safety glasses.

-

Triethyl Orthoformate and Ethanol: Highly flammable liquids. Keep away from ignition sources and use in a well-ventilated fume hood.

-

p-Toluenesulfonic Acid: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Diethyl Ether: Extremely flammable and can form explosive peroxides. Work in a fume hood and away from open flames.

-

Vacuum Distillation: Ensure glassware is free of cracks or defects to prevent implosion. Use a safety shield.

All chemical waste should be disposed of in accordance with local environmental regulations.

Conclusion

The synthesis of this compound from 3-formylbenzaldehyde via acid-catalyzed acetalization is a reliable and fundamental protection strategy in organic chemistry. By understanding the reaction mechanism, carefully selecting reagents and catalysts, and adhering to a robust experimental protocol, researchers can achieve high yields of the desired product. The stability of the resulting acetal under a variety of conditions makes this procedure a valuable tool for the multi-step synthesis of complex molecules in pharmaceutical and materials science research.

References

-

YouTube. (2019, January 8). aldehyde-to-acetal mechanism. Available at: [Link]

-

Chemistry Steps. Formation and Reactions of Acetals. Available at: [Link]

-

Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Available at: [Link]

-

Chemistry LibreTexts. (2019, June 5). 14.3: Acetal Formation. Available at: [Link]

-

Química Organica.org. Acetal Formation. Available at: [Link]

-

Organic Chemistry Portal. Dimethyl Acetals. Available at: [Link]

-

Organic Syntheses. Acrolein diethyl acetal. Org. Synth. 1945, 25, 1. Available at: [Link]

-

Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. Available at: [Link]

-

Total Synthesis. Acetal Protecting Group & Mechanism. Available at: [Link]

-

EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Available at: [Link]

-

ACS Omega. (2018, May 7). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Available at: [Link]

-

PubMed Central (PMC). (2018, May 7). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Available at: [Link]

-

YouTube. (2014, March 8). Using Acetals as a Protecting Group for Aldehydes and Ketones. Available at: [Link]

-

PubChem - NIH. 3,4-Diethoxybenzaldehyde. Available at: [Link]

-

Organic Chemistry Portal. Benzaldehyde derivative synthesis by formylation. Available at: [Link]

- Google Patents.CN101337868A - Method for preparing 3-phenoxy-benzaldehyde.

-

Synthesis. (1989). Formylation of Allylsilanes: A Synthesis of ß,y-Unsaturated Aldehyde Acetals. Available at: [Link]

-

Sciencemadness.org. (2015, May 25). Purification of benzaldehyde?. Available at: [Link]

- Google Patents.CN101570473B - Method for synthesizing 3-methoxybenzaldehyde.

-

Organic Syntheses. Benzaldehyde, m-methoxy-. Org. Synth. Coll. Vol. 3, p.564 (1955). Available at: [Link]

-

NIST WebBook. 3,4-Diethoxybenzaldehyde. Available at: [Link]

-

ResearchGate. (2017, April 17). Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?. Available at: [Link]

-

PubMed Central (PMC). (2018, February 27). Heterogeneous Acetalization of Benzaldehyde over Lanthanide Oxalate Metal–Organic Frameworks. Available at: [Link]

-

PubMed Central (PMC). (2021, September 24). Direct synthesis of p-methyl benzaldehyde from acetaldehyde via an organic amine-catalyzed dehydrogenation mechanism. Available at: [Link]

-

Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. Available at: [Link]

-

MDPI. (2021, October 13). Study of the Three-Component Reactions of 2-Alkynylbenzaldehydes, Aniline, and Dialkyl Phosphites—The Significance of the Catalyst System. Available at: [Link]

Sources

- 1. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 2. One moment, please... [total-synthesis.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Acetal Formation [quimicaorganica.org]

- 5. Dimethyl Acetals [organic-chemistry.org]

- 6. youtube.com [youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Chemical uses of triethyl orthoformate_Chemicalbook [chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 14. Heterogeneous Acetalization of Benzaldehyde over Lanthanide Oxalate Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CN101337868A - Method for preparing 3-phenoxy-benzaldehyde - Google Patents [patents.google.com]

- 16. scbt.com [scbt.com]

The Diethoxymethyl Group: A Strategic Acetal Protecting Group for Aldehydes in Complex Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Chemoselectivity in Modern Organic Synthesis

In the intricate landscape of multi-step organic synthesis, the ability to selectively mask and unmask reactive functional groups is paramount.[1] Protecting groups serve as temporary shields, preventing a specific functional group from reacting while chemical transformations are carried out elsewhere in the molecule.[1] An ideal protecting group should be easy to introduce and remove in high yields, stable to a wide range of reaction conditions, and should not introduce additional synthetic complexities.[2] Among the various protecting groups for aldehydes, acetals are a cornerstone due to their inherent stability towards nucleophiles and bases.[2][3][4] This guide provides a comprehensive technical overview of the diethoxymethyl group, an acyclic acetal that offers a robust and versatile option for the protection of aldehydes in complex synthetic endeavors.

The Diethoxymethyl Acetal: A Profile

The diethoxymethyl group transforms a reactive aldehyde into a stable diethyl acetal. This protection strategy is particularly valuable when subsequent reaction steps involve strong bases, organometallic reagents (such as Grignard or organolithium reagents), or hydride reducing agents, all of which would otherwise react with an unprotected aldehyde.[2][4][5][6][7]

Key Attributes:

-

Robust Stability: Diethoxymethyl ethers are exceptionally stable under neutral and basic conditions.[3]

-

Orthogonality: This protecting group is orthogonal to many other common protecting groups, allowing for selective deprotection sequences in complex molecules.

-

Mild Cleavage: Deprotection is typically achieved under mild acidic conditions, regenerating the aldehyde with high fidelity.[8]

Formation of Diethoxymethyl Ethers: Mechanism and Protocol

The most common and efficient method for the formation of diethoxymethyl ethers is the acid-catalyzed reaction of an aldehyde with triethyl orthoformate, often in the presence of ethanol.[9][10][11]

Reaction Mechanism

The formation of a diethoxymethyl ether proceeds through a well-established acid-catalyzed mechanism involving the formation of a hemiacetal intermediate.

Sources

- 1. prepchem.com [prepchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Stability of Acetals/Ketals Under Controlled Radical and Ring Opening Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. catsci.com [catsci.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological investigation of (+)-3-hydroxymethylartemisinin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. researchgate.net [researchgate.net]

- 11. THP Deprotection Mechanism - Pyridinium para-Toluenesulfonic Acid [commonorganicchemistry.com]

The Diethoxymethyl (DEM) Protecting Group: A Technical Guide to Its Stability and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, the judicious selection and implementation of protecting groups are paramount to achieving high yields and minimizing undesired side reactions.[1] The diethoxymethyl (DEM) group, an acetal-type protecting group for hydroxyl functionalities, offers a valuable tool in the synthetic chemist's arsenal. This guide provides an in-depth technical overview of the DEM protecting group, focusing on its stability under various chemical conditions, protocols for its introduction and removal, and a comparative analysis with other common protecting groups. By understanding the nuances of the DEM group, researchers can leverage its properties to streamline complex synthetic routes and enhance the efficiency of drug development processes.

Core Principles of the Diethoxymethyl Protecting Group

The diethoxymethyl group transforms a reactive hydroxyl group into a significantly less reactive acetal. This transformation is crucial when the hydroxyl group's acidity or nucleophilicity would interfere with subsequent chemical transformations within the molecule.[1] The DEM group is characterized by its general stability in basic and neutral media, while being readily cleaved under acidic conditions.[2] This differential reactivity forms the basis of its utility in orthogonal protection strategies.[3]

Chemical Stability of the Diethoxymethyl Group

The stability of the DEM group is a critical factor in its application. A thorough understanding of its reactivity profile allows for its strategic incorporation into a synthetic sequence.

Stability in Basic and Neutral Conditions

The diethoxymethyl group is robust under a wide range of basic and neutral conditions. The carbon-oxygen bonds of the acetal are not susceptible to cleavage by common bases such as alkali metal hydroxides, carbonates, or amines. This stability extends to organometallic reagents like Grignard reagents and organolithiums, as well as to many oxidizing and reducing agents that are not used in acidic media.[2]

Lability in Acidic Conditions

The DEM group is readily cleaved under acidic conditions, a characteristic feature of acetal protecting groups.[1][2] The mechanism of acid-catalyzed cleavage involves protonation of one of the ether oxygens, followed by the departure of an ethanol molecule to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water or another nucleophile leads to the formation of a hemiacetal, which then hydrolyzes to release the free alcohol and formaldehyde diethyl acetal (diethoxymethane).

The rate of acidic cleavage is dependent on several factors, including the strength of the acid, the reaction temperature, and the solvent system. Milder acidic conditions, such as acetic acid in a THF/water mixture, can effect deprotection, while stronger acids like hydrochloric acid or sulfuric acid will lead to more rapid cleavage.

Orthogonality with Other Protecting Groups

An essential feature of a useful protecting group is its orthogonality, meaning it can be removed under conditions that do not affect other protecting groups in the molecule.[3] The DEM group's acid lability allows for its selective removal in the presence of base-labile protecting groups (e.g., esters, Fmoc) and those cleaved by hydrogenolysis (e.g., benzyl ethers). It also exhibits a degree of orthogonality with silyl ethers, where careful selection of acidic conditions can allow for the removal of a DEM group while leaving a more robust silyl ether, such as a tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) group, intact. However, highly acid-labile silyl ethers like trimethylsilyl (TMS) may be cleaved concurrently with the DEM group.

Data Presentation: Stability Profile of Acetal Protecting Groups

The following table summarizes the relative stability of the diethoxymethyl (DEM) group in comparison to other common acetal protecting groups under representative acidic and basic conditions. This data is compiled from various sources in the chemical literature and provides a general guideline for selecting the appropriate protecting group for a given synthetic challenge.

| Protecting Group | Structure | Stability to Mild Acid (e.g., AcOH/THF/H₂O) | Stability to Strong Acid (e.g., 1M HCl) | Stability to Base (e.g., NaOH, NaH) |

| Diethoxymethyl (DEM) | -CH(OEt)₂ | Labile | Very Labile | Stable |

| Methoxymethyl (MOM) | -CH₂OMe | More Stable than DEM | Labile | Stable |

| (Trimethylsilyl)ethoxymethyl (SEM) | -CH₂OCH₂CH₂SiMe₃ | Labile (with fluoride source) | Labile | Stable |

| Tetrahydropyranyl (THP) | Labile | Labile | Stable |

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the introduction and removal of the diethoxymethyl protecting group.

Protection of a Primary Alcohol with Diethoxymethyl Group

This protocol describes a general procedure for the protection of a primary alcohol using diethoxymethane and an acid catalyst.

Materials:

-

Primary alcohol

-

Diethoxymethane (DEM)

-

p-Toluenesulfonic acid monohydrate (PTSA)

-

Anhydrous dichloromethane (DCM) or toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the primary alcohol (1.0 equiv) in anhydrous dichloromethane or toluene, add diethoxymethane (3.0-5.0 equiv).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05-0.1 equiv).

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrate.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the diethoxymethyl-protected alcohol.

Deprotection of a Diethoxymethyl-Protected Alcohol under Acidic Conditions

This protocol outlines a general procedure for the cleavage of a diethoxymethyl ether using aqueous acid.

Materials:

-

Diethoxymethyl-protected alcohol

-

Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl) or Acetic acid (AcOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the diethoxymethyl-protected alcohol (1.0 equiv) in a mixture of tetrahydrofuran and water (e.g., 3:1 v/v).

-

Add 1 M hydrochloric acid (1.0-2.0 equiv) or a larger excess of acetic acid.

-

Stir the reaction mixture at room temperature and monitor the deprotection by TLC.

-

Once the reaction is complete, neutralize the acid by carefully adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the deprotected alcohol, which can be further purified if necessary.

Mandatory Visualizations

Mechanism of DEM Protection of an Alcohol

Caption: Acid-catalyzed formation of a diethoxymethyl ether.

Mechanism of Acid-Catalyzed Deprotection of a DEM Ether

Caption: Acid-catalyzed cleavage of a diethoxymethyl ether.

Conclusion

The diethoxymethyl protecting group serves as a reliable and versatile tool for the temporary masking of hydroxyl groups in organic synthesis. Its inherent stability to basic and neutral conditions, coupled with its predictable lability under acidic conditions, allows for its strategic implementation in complex synthetic endeavors. By providing detailed protocols and a comparative stability profile, this guide aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize the DEM group, thereby facilitating the efficient and successful synthesis of target molecules. As with any synthetic methodology, careful consideration of the specific substrate and reaction conditions is essential for optimal results.

References

-

Pearson Education. (2022, July 22). Acetal Protecting Group Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II. Retrieved from [Link]

-

Scribd. (n.d.). Acetal As A Protective Group in Organic Synthesis. Retrieved from [Link]

-

JoVE. (2025, May 22). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 27). 9.7: Acetals as Protecting Groups. Retrieved from [Link]

-

Comptes Rendus de l'Académie des Sciences. (2010, July 2). Novel protecting groups in carbohydrate chemistry. Retrieved from [Link]

- Holton, R. A., et al. (1994). First total synthesis of taxol. Journal of the American Chemical Society, 116(4), 1597–1598.

-

PubMed Central (PMC). (n.d.). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Retrieved from [Link]

-

University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

-

University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

-

Wiley-VCH. (n.d.). 1 Protecting Group Strategies in Carbohydrate Chemistry. Retrieved from [Link]

-

SlideShare. (n.d.). Protection of OH group of alcohol. Retrieved from [Link]

-

YouTube. (2019, December 28). ethers as protecting groups for alcohols. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 2). Lewis Acids. Retrieved from [Link]

-

Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. Retrieved from [Link]

-

Unknown. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

-

Unknown. (n.d.). Carbohydrate Chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information A covalent deprotection strategy for assembling supramolecular coordination polymers from metal-organic c. Retrieved from [Link]

-

Wiley-VCH. (n.d.). 1 Protecting Group Strategies in Carbohydrate Chemistry. Retrieved from [Link]

-

Unknown. (n.d.). Chemical shifts. Retrieved from [Link]

-

PubMed Central (PMC). (2017, January 16). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Retrieved from [Link]

-

ResearchGate. (n.d.). Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Methylene chloride. Retrieved from [Link]

-

Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

-

Scholarly Publications Leiden University. (2015, July 31). Chemoselective Cleavage of p‑Methoxybenzyl and 2‑Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]

-

Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). diethyl (dichloromethyl)phosphonate. Retrieved from [Link]

-